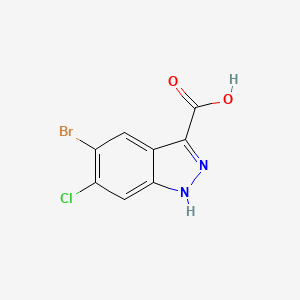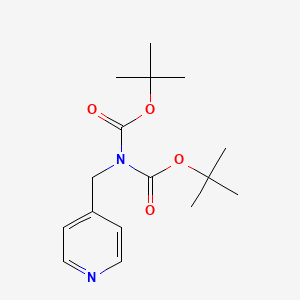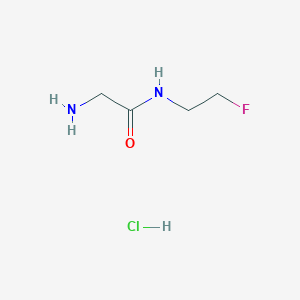![molecular formula C6H3BrClN3 B1380620 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine CAS No. 1638767-93-7](/img/structure/B1380620.png)
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Overview
Description
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a chemical compound that has been used as a reagent in the synthesis of various other compounds . It is a derivative of imidazo[4,5-b]pyridine, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of this compound is established on the basis of different spectral data such as 1H NMR, 13C NMR, X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis
The alkylation reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 232.47 .Scientific Research Applications
Corrosion Inhibition
One of the notable applications of 6-bromo-imidazo[4,5-b]pyridine derivatives is in the field of corrosion science. These compounds have demonstrated significant inhibition performance against mild steel corrosion in acidic environments. Through techniques such as weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis (SEM, EDX), derivatives of this compound achieved high inhibition efficiencies, indicating their potential as corrosion inhibitors in industrial applications. The behavior of these derivatives as mixed-type inhibitors was confirmed, supported by quantum chemical calculations and molecular dynamic simulations (Saady et al., 2021).
Synthetic Chemistry and Halogenation Reactions
Halogenation reactions of imidazo[4,5-b]pyridin-2-one derivatives have been explored, demonstrating the formation of various halogenated products under specific conditions. These reactions are crucial for creating intermediates that can be further functionalized for various synthetic applications (Yutilov et al., 2005).
Anticancer and Antimicrobial Activity
Another significant area of application involves the synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives as potential inhibitors for biological targets such as tyrosyl-tRNA synthetase. Through a combination of synthetic chemistry, structural analysis, and molecular docking studies, these compounds have been identified as promising candidates for further investigation in the context of antibacterial and anticancer therapies (Jabri et al., 2023).
Material Science and Molecular Structure Analysis
The molecular and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, shedding light on the compound's geometry, intermolecular interactions, and crystal packing. Such studies are essential for understanding the material properties and designing new materials with tailored properties (Rodi et al., 2013).
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various biological targets, including enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with their targets via various mechanisms, including radical reactions .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives are known to influence various biochemical pathways, including the nf-kappab signaling pathway .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to exhibit various biological activities, including antiviral activity .
Safety and Hazards
Future Directions
While specific future directions for 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine are not mentioned in the search results, it’s worth noting that imidazole derivatives have become an important synthon in the development of new drugs . This suggests that this compound and its derivatives could have potential applications in drug development.
Properties
IUPAC Name |
6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEMPCSUWXUOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Br)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers](/img/structure/B1380542.png)

![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)


![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)



